![molecular formula C19H26N6O B2990044 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049477-75-9](/img/structure/B2990044.png)
2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are often used in medicinal chemistry due to their wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Synthesis Analysis
The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole shows melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction .Scientific Research Applications
Antibacterial Activity
Tetrazoles, including our compound of interest, have demonstrated antibacterial properties. Researchers have explored their potential as novel antimicrobial agents. The compound’s structure and functional groups may contribute to its ability to inhibit bacterial growth. Further investigations are needed to understand its mechanism of action and optimize its efficacy .
Antifungal Activity
In addition to antibacterial effects, tetrazoles exhibit antifungal properties. Our compound could be a promising candidate for combating fungal infections. Researchers have evaluated its activity against various fungal strains, including yeasts and molds. Understanding its mode of action and toxicity profile is crucial for clinical applications .
Analgesic Properties
Studies have investigated the analgesic potential of tetrazole derivatives. Our compound may interact with pain receptors or modulate pain pathways. Preclinical assessments in animal models can provide insights into its analgesic efficacy and safety .
Anti-Inflammatory Effects
Tetrazoles, including our compound, have been explored for their anti-inflammatory properties. Inflammation plays a role in various diseases, and compounds that can mitigate inflammatory responses are valuable. Researchers have studied its impact on inflammatory markers and pathways .
Virtual Screening Platform
Beyond biological activities, tetrazoles serve as a platform for virtual screening. Computational methods can predict their interactions with target proteins, aiding drug discovery. Researchers use tetrazole-based compounds as starting points for designing novel drugs .
Photography and Other Applications
Tetrazoles find applications beyond medicine. For instance, they have been used in photography as sensitizers for silver halide emulsions. Additionally, tetrazoles play a role in growth hormone research and other specialized fields .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes . For instance, some tetrazole derivatives have been found to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of cardiovascular homeostasis .
Mode of Action
For example, in the case of ACE inhibitors, the nitrogen atoms of the tetrazole ring may bind to the active site of the enzyme, inhibiting its function .
Biochemical Pathways
Given the potential ace inhibitory activity, it could be inferred that the renin-angiotensin system might be affected . This system plays a key role in regulating blood pressure and fluid balance.
Pharmacokinetics
The tetrazole moiety is known to be highly polar, which could influence its absorption and distribution .
Result of Action
If it acts as an ace inhibitor, it could potentially lower blood pressure and have other cardiovascular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, tetrazoles are known to react with acidic materials and strong oxidizers, which could potentially affect their stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopentyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(14-16-6-4-5-7-16)24-12-10-23(11-13-24)15-18-20-21-22-25(18)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDKQKGEVHOOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone |
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